Homocysteine thiolactone

Description

Properties

IUPAC Name |

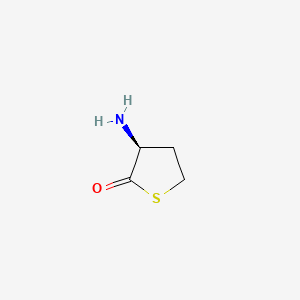

(3S)-3-aminothiolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-04-7 |

Source

|

| Record name | L-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of Methionyl-tRNA Synthetase in Human Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methionyl-tRNA synthetase (MARS), a crucial enzyme in protein synthesis, is increasingly recognized for its non-canonical roles in the development and progression of various human cancers. Beyond its fundamental function of ligating methionine to its cognate tRNA, MARS is implicated in key signaling pathways that drive tumor growth, proliferation, and metastasis. This guide provides an in-depth analysis of the mechanisms through which MARS contributes to tumorigenesis, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling networks involved.

Non-Canonical Functions and Signaling Pathways

Aminoacyl-tRNA synthetases (aaRSs), including MARS, have emerged as versatile players with wide-ranging functions independent of their catalytic activity in protein synthesis.[1] These non-translational functions are pivotal in understanding their role in pathology, particularly in cancer.[1][2] MARS overexpression has been observed in several cancer types and is often associated with poor clinical outcomes.[3][4][5]

1.1. The mTORC1 Signaling Pathway

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism, often found to be hyperactivated in cancers.[6][7] mTORC1 integrates signals from various upstream stimuli, including growth factors and amino acid availability.[6][7][8]

MARS plays a significant role as a sensor for methionine availability, which is crucial for mTORC1 activation.[9] In the presence of sufficient methionine, MARS contributes to the activation of mTORC1 on the lysosomal surface. This activation is mediated through a series of interactions involving Rag GTPases.[8][9] Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[6][7][8] The relationship between MARS and mTORC1 activity has been noted as a potential therapeutic target in non-small cell lung cancer (NSCLC).[3]

1.2. Interaction with AIMP3 and DNA Damage Response

MARS plays a dual role by linking protein synthesis with the DNA damage response through its interaction with the aminoacyl-tRNA synthetase-interacting multifunctional protein-3 (AIMP3/p18).[10] AIMP3 is a potent tumor suppressor that translocates to the nucleus to participate in DNA repair upon damage.[10] Under normal conditions, MARS anchors AIMP3 in the cytoplasm. However, upon UV-induced stress, the kinase GCN2 phosphorylates MARS, causing a conformational change that leads to the release of AIMP3.[10] This release allows AIMP3 to move to the nucleus and exert its tumor-suppressive functions.[4][10] This mechanism couples the inhibition of translation with the activation of DNA repair, highlighting a sophisticated cellular stress response coordinated by MARS.

1.3. Role in Wnt Signaling

The canonical Wnt signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer.[11] Recent evidence suggests a link between methionine metabolism and Wnt signaling.[12] The universal methyl donor S-adenosylmethionine (SAM), which is directly derived from methionine, is required for protein arginine methylation, a process essential for Wnt signaling.[12] Depletion of methionine inhibits key steps in the Wnt pathway, such as the sequestration of GSK3 into multivesicular bodies.[12] While the direct role of MARS in this process is still under investigation, its central function in methionine sensing and utilization positions it as a potential regulator of Wnt-driven tumorigenesis by controlling the metabolic inputs required for the pathway's activity.

Quantitative Data on MARS Expression in Cancer

Elevated expression of MARS is a common feature in several malignancies and often correlates with poor patient prognosis.[4][5][13] This section summarizes key findings on MARS expression levels in different cancers.

| Cancer Type | Finding | Method | Significance | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | High MARS1 expression was associated with shorter median overall survival (15.2 vs. 17.2 months). | Immunohistochemistry (IHC) | High MARS1 is an independent poor prognostic factor. | [4][13] |

| Non-Small Cell Lung Cancer (NSCLC) | MARS was highly expressed in cells that had metastasized to lymph nodes. | Immunohistochemistry (IHC) | MARS may serve as a biomarker for cancer metastasis. | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | MARS overexpression is associated with poor clinical outcomes. | Not Specified | MARS is a potential therapeutic target. | [3] |

| Breast Cancer | Elevated MARS1 expression is associated with reduced overall survival. | Not Specified | MARS1 is a potential prognostic biomarker. | [4][5] |

| Various Cancers (TCGA Data) | MARS1 protein expression is detected at moderate to high levels in a majority of colorectal, breast, prostate, and lung cancers. | Immunohistochemistry (IHC) | Widespread expression suggests a broad role in tumorigenesis. | [14] |

Key Experimental Protocols

Investigating the role of MARS in cancer involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.

3.1. Immunohistochemistry (IHC) for MARS Expression in Tumor Tissues

This protocol is used to detect and localize MARS protein expression within patient tumor samples.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Non-specific binding sites are blocked by incubating the sections with a protein block solution (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MARS1 (e.g., rabbit polyclonal anti-MARS1) overnight at 4°C.

-

Secondary Antibody & Detection: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

-

Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist to determine the level of MARS expression.[4]

3.2. siRNA-Mediated Knockdown of MARS

This technique is used to specifically reduce MARS expression in cancer cell lines to study its functional consequences (e.g., on proliferation, migration, or signaling pathways).

-

Cell Culture: Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media to ~60-70% confluency in 6-well plates.

-

Transfection Preparation: Small interfering RNA (siRNA) targeting MARS mRNA and a non-targeting control siRNA are diluted in serum-free media. A lipid-based transfection reagent (e.g., Lipofectamine) is separately diluted in serum-free media.

-

Complex Formation: The diluted siRNA and transfection reagent are combined and incubated for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

-

Transfection: The complexes are added dropwise to the cells. The cells are incubated for 4-6 hours, after which the medium is replaced with fresh complete medium.

-

Incubation & Analysis: Cells are incubated for 48-72 hours to allow for MARS protein depletion.

-

Validation: Knockdown efficiency is validated by Western blot or qRT-PCR analysis of MARS protein or mRNA levels, respectively.

-

Functional Assays: Following confirmation of knockdown, functional assays such as cell proliferation assays (e.g., MTT or colony formation) or cell migration assays (e.g., wound healing or transwell assays) are performed.

3.3. Co-Immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to demonstrate the physical interaction between MARS and other proteins (e.g., AIMP3) within the cell.

-

Cell Lysis: Cultured cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: The cell lysate is incubated with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the "bait" protein (e.g., anti-MARS antibody) overnight at 4°C with gentle rotation. A control immunoprecipitation is performed using a non-specific IgG antibody.

-

Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the suspected interacting "prey" protein (e.g., anti-AIMP3 antibody) to confirm the interaction.

Implications for Drug Development

The non-canonical, pro-tumorigenic functions of MARS make it an attractive target for cancer therapy.[3][15] The development of small molecule inhibitors that specifically target MARS is an active area of research.[15][16] Such inhibitors could disrupt the signaling pathways that drive tumor growth and survival. For instance, inhibiting the MARS-mTORC1 axis could be a viable strategy in cancers with mTOR pathway hyperactivation. Furthermore, modulating the MARS-AIMP3 interaction could potentially enhance the cell's natural tumor-suppressive DNA damage response. As research continues to unravel the complex roles of MARS in cancer, the potential for targeted therapies that exploit these functions will undoubtedly grow.

References

- 1. Non-canonical or non-translational functions of aminoacyl-tRNA synthetases – The Chen Lab [publish.illinois.edu]

- 2. Roles of Aminoacyl-tRNA Synthetases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MARS1 methionyl-tRNA synthetase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Prediction of Prognosis in Pancreatic Cancer According to Methionyl-tRNA Synthetase 1 Expression as Determined by Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. mTORC1 - Wikipedia [en.wikipedia.org]

- 9. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Canonical Wnt is inhibited by targeting one-carbon metabolism through methotrexate or methionine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prediction of Prognosis in Pancreatic Cancer According to Methionyl-tRNA Synthetase 1 Expression as Determined by Immunohistochemical Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of MARS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 15. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Thioester Enigma: A Deep Dive into the Discovery and History of Homocysteine Thiolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HTL), a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged from relative obscurity to become a molecule of significant interest in the fields of biochemistry, medicine, and drug development. Initially identified as a product of an elegant error-editing mechanism in protein synthesis, its reactivity and subsequent pathological implications have unveiled a complex role in human health and disease. This technical guide provides a comprehensive overview of the discovery and history of homocysteine thiolactone, detailing its enzymatic formation, its detrimental interaction with proteins, and the cellular mechanisms that have evolved to mitigate its toxicity. We will explore the key experimental findings that have shaped our understanding of this enigmatic molecule, present quantitative data to contextualize its biological concentrations, and provide diagrams to illustrate the critical pathways involved in its metabolism and mechanism of action.

The Genesis of a Reactive Metabolite: Discovery and Early Synthesis

The story of homocysteine thiolactone is intrinsically linked to the broader history of homocysteine itself, which was first described in 1932 by Vincent du Vigneaud.[1] However, the existence of its cyclic, reactive form, the thiolactone, was not immediately apparent. Early chemical synthesis of homocysteine thiolactone was achieved in 1935 through the treatment of homocysteine with strong acidic solutions.[2] A later method, reported in 1934, involved boiling methionine with hydriodic acid, which quantitatively yielded a racemic mixture of D,L-homocysteine thiolactone.[2] These early chemical syntheses provided the essential tools for researchers to begin investigating the properties and potential biological relevance of this compound.

The pivotal discovery of the biological synthesis of homocysteine thiolactone came from the study of aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis.[3] It was found that methionyl-tRNA synthetase (MetRS), in an elegant "error-editing" or "proofreading" reaction, prevents the misincorporation of homocysteine into proteins.[3][4][5] Due to its structural similarity to methionine, homocysteine can be mistakenly activated by MetRS to form homocysteinyl-adenylate (Hcy~AMP).[1][6] However, instead of being transferred to tRNA, the thiol group of homocysteine attacks the activated carboxyl group, leading to the formation of the stable, five-membered ring of homocysteine thiolactone and the release of AMP.[1][6] This intramolecular cyclization effectively edits out the incorrect amino acid, preserving the fidelity of protein translation.[6] This crucial discovery, demonstrating that HTL is a natural metabolic product, opened the floodgates for investigating its physiological and pathological roles.

The "Homocysteinylation" Hypothesis: A Mechanism of Toxicity

The very stability and reactivity that make homocysteine thiolactone an effective byproduct of an editing mechanism also render it a potentially toxic molecule. The "homocysteine thiolactone theory" of homocysteine toxicity posits that the harmful effects of elevated homocysteine are, in large part, mediated by the formation of HTL.[1][6] The thioester bond in HTL is susceptible to nucleophilic attack, particularly from the ε-amino groups of lysine residues in proteins.[4] This non-enzymatic reaction, termed N-homocysteinylation , results in the formation of a stable isopeptide bond, covalently attaching a homocysteine moiety to the protein.[4][7]

This post-translational modification can have profound consequences for protein structure and function.[7] N-homocysteinylation can alter a protein's charge, conformation, and susceptibility to aggregation, leading to impaired biological activity and the generation of neo-antigens that can trigger an autoimmune response.[7][8][9] Numerous studies have demonstrated the detrimental effects of N-homocysteinylation on a variety of proteins, linking it to the pathophysiology of cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and atherosclerosis.[1][4][10][11]

Cellular Defense: The Enzymatic Hydrolysis of a Toxic Thioester

Given the inherent dangers of homocysteine thiolactone, it is not surprising that organisms have evolved enzymatic defenses to detoxify this reactive metabolite. Several enzymes, collectively known as homocysteine thiolactonases or HTLases, have been identified that catalyze the hydrolysis of HTL back to the less reactive homocysteine.[2][12]

Key enzymes involved in HTL detoxification include:

-

Paraoxonase 1 (PON1): This enzyme, primarily associated with high-density lipoprotein (HDL) in the plasma, plays a significant role in hydrolyzing HTL in the circulation.[10][12] Studies in PON1 knockout mice have shown increased levels of HTL and greater susceptibility to its neurotoxic effects.[10]

-

Bleomycin Hydrolase (BLMH): A cytosolic enzyme that also exhibits HTLase activity, contributing to the intracellular detoxification of homocysteine thiolactone.[1][2]

-

Biphenyl Hydrolase-Like Protein (BPHL): This enzyme has also been identified as having the capacity to hydrolyze HTL.[2]

-

Human Carboxylesterase 1 (hCES1): More recently, hCES1 has been identified as a novel HTL hydrolase, with studies exploring the impact of its genetic variants on catalytic activity.[13]

The existence of these detoxifying enzymes underscores the biological importance of regulating HTL levels and protecting against the deleterious consequences of protein N-homocysteinylation.

Quantitative Perspectives: Homocysteine Thiolactone in Biological Systems

The concentration of homocysteine thiolactone in biological fluids and tissues is a critical factor in its potential for toxicity. Under normal physiological conditions, HTL levels are kept low through the action of detoxifying enzymes. However, in conditions of hyperhomocysteinemia, often caused by genetic defects in enzymes of methionine metabolism or deficiencies in B vitamins (folate, B6, and B12), the production of HTL can overwhelm the detoxification capacity, leading to its accumulation.[1][9]

| Biological Sample | Condition | Homocysteine Thiolactone Concentration | Reference |

| Human Plasma | Healthy | Undetectable to low nM | [14] |

| Human Plasma | Hyperhomocysteinemia (CBS or MTHFR mutations) | Elevated | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 80 µmol/L [³⁵S]Hcy, 20 µmol/L Met | ~1 µmol/L [³⁵S]Hcy thiolactone | [15] |

| Mouse Brain | Wild Type | Baseline | [10] |

| Mouse Brain | Pon1-/- | 1.5-fold increase vs. Wild Type (p = 0.047) | [10] |

| Mouse Urine | Wild Type | Baseline | [10] |

| Mouse Urine | Pon1-/- | 2.4-fold increase vs. Wild Type (p = 0.047) | [10] |

Table 1: Representative concentrations of homocysteine thiolactone in various biological samples and conditions.

Experimental Methodologies

The study of homocysteine thiolactone has necessitated the development of sensitive and specific analytical methods for its detection and quantification, as well as techniques to identify N-homocysteinylated proteins.

Quantification of Homocysteine Thiolactone

A common method for the determination of homocysteine thiolactone in biological samples involves the following steps:[14]

-

Sample Preparation: Separation of HTL from macromolecules by ultrafiltration.

-

Chromatographic Separation: High-pressure liquid chromatography (HPLC) using either a reverse-phase or a cation-exchange micro-bore column.

-

Detection: Monitoring the absorbance at 240 nm, which corresponds to the maximum UV absorbance of HTL. The sensitivity of this method can reach the picomole level.[14]

More recent methods have utilized fluorimetric detection following online hydrolysis and derivatization, offering high sensitivity and automation.[16]

Detection of N-Homocysteinylated Proteins

Identifying proteins targeted by N-homocysteinylation is crucial for understanding the molecular basis of HTL toxicity. A general workflow for this is as follows:

-

In vitro or in vivo Homocysteinylation: Proteins of interest or whole-cell lysates are incubated with HTL, or cells are cultured in the presence of high levels of homocysteine to induce endogenous HTL formation.[17]

-

Protein Digestion: The protein mixture is digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides that have been modified with a homocysteine moiety on a lysine residue. This is detected as a specific mass shift.

Signaling Pathways and Logical Relationships

The formation and detoxification of homocysteine thiolactone are embedded within the broader context of methionine metabolism. The following diagrams illustrate these key pathways and relationships.

Figure 1: Overview of homocysteine metabolism and the formation of homocysteine thiolactone.

Figure 2: Detoxification of homocysteine thiolactone and its pathological consequences.

Conclusion and Future Directions

The journey of homocysteine thiolactone from a biochemical curiosity to a recognized player in human pathology is a testament to the intricate and sometimes perilous nature of metabolic pathways. Its discovery as a byproduct of a crucial error-editing mechanism highlights the elegant solutions that have evolved to ensure biological fidelity. However, the inherent reactivity of this thioester also serves as a stark reminder of the potential for metabolic dysregulation to cause cellular damage.

For researchers and drug development professionals, homocysteine thiolactone presents several intriguing avenues for future exploration. The development of potent and specific inhibitors of HTL formation, or enhancers of its detoxification, could offer novel therapeutic strategies for managing hyperhomocysteinemia and its associated pathologies. Furthermore, the use of N-homocysteinylated proteins as biomarkers could provide valuable diagnostic and prognostic tools. A deeper understanding of the structural and functional consequences of N-homocysteinylation on specific protein targets will continue to unravel the complex mechanisms by which this once-overlooked metabolite exerts its profound biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 5. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]

- 8. Molecular basis of homocysteine toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathophysiological consequences of homocysteine excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine thiolactone: Significance and symbolism [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Homocysteine Thiolactone: A Pivotal Molecule in Prebiotic Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homocysteine thiolactone (HTL), a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged as a molecule of significant interest in the field of prebiotic chemistry. Its intrinsic reactivity and plausible formation under early Earth conditions position it as a key intermediate in the non-ribosomal synthesis of peptides, a crucial step towards the origin of life. This technical guide provides a comprehensive overview of the formation, stability, and reactivity of homocysteine thiolactone, with a focus on its role in the prebiotic synthesis of peptides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough understanding of HTL's potential significance in the molecular evolution that led to life.

Introduction

The transition from a mixture of simple organic molecules to self-replicating systems is a central question in origin of life research. The formation of peptides, the building blocks of proteins, is a critical step in this process. In the absence of sophisticated biological machinery like the ribosome, alternative chemical pathways for peptide bond formation were necessary. The "thioester world" hypothesis posits that thioesters, energy-rich compounds, could have played a crucial role in prebiotic peptide synthesis.[1] Homocysteine thiolactone, a stable, intramolecular thioester, is a compelling candidate for such a role.[1][2]

Unlike its linear counterparts, the cyclic nature of HTL provides it with enhanced stability, particularly in acidic to neutral aqueous environments, which were likely prevalent on the primitive Earth.[2][3] This stability would have allowed for its accumulation in prebiotic settings. Crucially, HTL can be "activated" for reaction with amines and amino acids under slightly alkaline conditions, leading to the formation of dipeptides and potentially longer peptide chains.[1][4] This guide delves into the fundamental chemistry of homocysteine thiolactone in a prebiotic context, providing the technical details necessary for researchers to explore this fascinating area.

Prebiotic Formation and Stability of Homocysteine Thiolactone

The plausibility of homocysteine thiolactone's involvement in prebiotic chemistry is underpinned by its potential formation from simple precursors under early Earth conditions. Two primary pathways have been proposed: the cyclization of homocysteine and the direct formation from its Strecker precursor, an aminonitrile.[2][4]

Formation Pathways

-

Cyclization of Homocysteine: In an acidic aqueous medium, homocysteine can undergo intramolecular cyclization to form homocysteine thiolactone.[1][4] This reaction is favored at lower pH values.

-

From the Strecker Precursor: It has been demonstrated that HTL can form directly from the aminonitrile precursor of homocysteine.[2][5] This aminonitrile could have been synthesized via the Strecker reaction of 3-mercaptopropanal, ammonia, and cyanide, all plausible prebiotic molecules.[2] The aminonitrile rapidly cyclizes to the more stable thiolactone in aqueous solution.[2][5]

Stability of Homocysteine Thiolactone

The stability of HTL is highly dependent on pH. It is notably stable in acidic and neutral water, which would have allowed it to persist and accumulate in the prebiotic environment.[2][3] Under alkaline conditions, the thiolactone ring is susceptible to hydrolysis, regenerating homocysteine.[4] However, its half-life at a slightly basic pH of around 8 is still significant enough to allow for reactions with other molecules.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the formation and reactivity of homocysteine thiolactone under prebiotic-like conditions.

Table 1: Formation of Homocysteine Thiolactone from Homocysteine [4]

| Temperature (°C) | pH | % Homocysteine Thiolactone |

| 25 | 1 | 40 |

| 25 | 2 | 25 |

| 25 | 3 | 10 |

| 45 | 1 | 50 |

| 45 | 2 | 35 |

| 45 | 3 | 15 |

| 65 | 1 | 60 |

| 65 | 2 | 45 |

| 65 | 3 | 20 |

Table 2: Dipeptide Formation from Homocysteine Thiolactone and Amino Acids [4]

Reaction Conditions: 45 °C, 68 hours, pH 8 (buffered with NaHCO₃)

| Amino Acid | % Conversion to Dipeptide |

| Glycine | 75 |

| Alanine | 70 |

| Valine | 60 |

| Serine | 65 |

| Aspartic Acid | 55 |

| Histidine | 80 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.

Chemical Pathways

References

- 1. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective | Semantic Scholar [semanticscholar.org]

- 4. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Homocysteine Thiolactone: A Versatile Precursor for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine thiolactone (HTL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine.[1] Biologically, it is formed as a byproduct of the methionine synthesis proofreading mechanism, and elevated levels are associated with various diseases.[2] Beyond its biological significance, HTL has emerged as a valuable and versatile building block in organic synthesis. Its dual functionality, possessing both a reactive primary amine and an electrophilic thiolactone ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemistry of homocysteine thiolactone and its applications as a precursor in the synthesis of a wide array of organic molecules, with a particular focus on its utility in polymer chemistry and drug development.

Chemical Properties and Reactivity

Homocysteine thiolactone's synthetic utility stems from the presence of two key reactive sites: the α-amino group and the thiolactone ring. This dual reactivity allows for selective modifications at either position, or simultaneous reactions, leading to the formation of complex molecular architectures.

The primary amine group can undergo typical amine reactions such as acylation, alkylation, and condensation with aldehydes.[3] The thiolactone ring is susceptible to nucleophilic attack, primarily by amines, which leads to ring-opening and the formation of an amide bond with the concomitant release of a free thiol group.[4] This "masked" thiol functionality is a key feature of HTL's reactivity, enabling its use in thiol-ene "click" chemistry and for the introduction of sulfhydryl groups into molecules under mild conditions.

Key Synthetic Transformations and Quantitative Data

Homocysteine thiolactone serves as a precursor in a variety of important synthetic transformations. The following tables summarize quantitative data for some of the most common reactions.

N-Acylation Reactions

The primary amine of homocysteine thiolactone can be readily acylated to introduce a wide range of functional groups. This is a crucial step for modifying the properties of HTL and for preparing monomers for polymerization.

| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acryloyl chloride | H₂O/1,4-dioxane | NaHCO₃ | 0 to RT | Overnight | - | [5] |

| Acetyl chloride | Glacial acetic acid | Silver acetate | RT | 0.5 | - | |

| Itaconic anhydride | Water | - | RT | - | - | [2] |

| O-acetyl homoserine | DMAc | CH₃COSK | 150 | 4 | 66 | [1] |

Aminolysis (Ring-Opening) Reactions

The reaction of the thiolactone ring with primary amines is a cornerstone of HTL chemistry, leading to the formation of N-substituted homocysteine amides with a free thiol group.

| Amine | Solvent | pH | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Aminoacetonitrile | D₂O | 6 | RT | 24 | ~25 | [6] |

| n-Butylamine | THF | - | RT | - | - | [7][8] |

| Benzylamine | - | - | - | - | - | [3] |

| Nisin (Lysine residues) | 0.1 M Sodium Phosphate Buffer (4 M Urea) | 3.0 | 60 | 6 | 6.3 (degree of N-homocysteinylation) | [9] |

Polymerization Reactions

N-acylated homocysteine thiolactone derivatives, particularly acrylamides, are valuable monomers for the synthesis of functional polymers.

| Monomer | Polymerization Method | Initiator | Solvent | Temperature (°C) | Reference |

| DL-homocysteine thiolactone acrylamide | Microwave-assisted surface-initiated polymerization | Azo-based silane | DMSO | 110 | [5] |

| β-N-homocysteine thiolactyl itaconamic acid | Free radical polymerization | - | - | - | [2] |

| α,β-N,N′-homocysteine thiolactyl itaconamide | Free radical polymerization | - | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving homocysteine thiolactone.

Synthesis of N-Acetyl-DL-homocysteine Thiolactone

Materials:

-

O-acetyl homoserine (10 g, 62 mmol)

-

Potassium thioacetate (CH₃COSK) (14 g, 122.7 mmol)

-

N,N-Dimethylacetamide (DMAc) (30 mL)

-

Column chromatography supplies (e.g., silica gel, appropriate solvents)

Procedure: [1]

-

Dissolve O-acetyl homoserine in DMAc in a round-bottom flask.

-

Add potassium thioacetate to the solution at room temperature.

-

Heat the reaction mixture to 150 °C and maintain for 4 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to yield N-acetyl homocysteine thiolactone.

-

Yield: 6.56 g (66%).

Synthesis of DL-Homocysteine Thiolactone Acrylamide Monomer

Materials:

-

DL-homocysteine thiolactone hydrochloride (5.0 g, 32.5 mmol)

-

Sodium bicarbonate (NaHCO₃) (13.66 g, 162.7 mmol)

-

Deionized water

-

1,4-Dioxane

-

Acryloyl chloride (5.8 g, 65.1 mmol)

-

Brine

-

Ethyl acetate (EtOAc)

Procedure: [5]

-

Prepare a 1:1 (v/v) solution of deionized water and 1,4-dioxane.

-

In an ice-cooled flask, dissolve DL-homocysteine thiolactone hydrochloride in 70 mL of the water/dioxane solution.

-

Add sodium bicarbonate to the solution and stir for 30 minutes at 0 °C.

-

Add acryloyl chloride dropwise to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add 70 mL of brine to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monomer.

General Procedure for Aminolysis of Homocysteine Thiolactone

Materials:

-

Homocysteine thiolactone

-

Primary amine (e.g., benzylamine)

-

Stirring apparatus

-

Purification supplies (e.g., column chromatography, recrystallization solvents)

Procedure:

-

Dissolve homocysteine thiolactone in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of the primary amine to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-substituted homocysteine amide by column chromatography or recrystallization to remove any unreacted starting materials and byproducts.

Signaling Pathways and Experimental Workflows

The reactivity of homocysteine thiolactone is central to both biological signaling and synthetic workflows. The following diagrams, generated using the DOT language, illustrate these processes.

References

- 1. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]

- 2. Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Computational Study and Kinetic Analysis of the Aminolysis of Thiolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Menace: A Technical Guide to the Cellular Mechanisms of Homocysteine Thiolactone Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is increasingly recognized as a key mediator of cellular toxicity associated with hyperhomocysteinemia. Elevated levels of its precursor, homocysteine, are an independent risk factor for a spectrum of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the core cellular mechanisms underlying HTL toxicity. We delve into the molecular pathways affected by HTL, including protein N-homocysteinylation, endoplasmic reticulum stress, oxidative stress, mitochondrial dysfunction, and apoptosis. This guide offers a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and drug development professionals in their efforts to understand and combat the detrimental effects of this toxic metabolite.

Introduction: The Formation and Significance of Homocysteine Thiolactone

Homocysteine, a non-proteinogenic amino acid, is a critical intermediate in methionine metabolism. Under normal physiological conditions, homocysteine is remethylated to methionine or transsulfurated to cysteine. However, in a crucial error-editing step during protein synthesis, methionyl-tRNA synthetase can mistakenly recognize homocysteine and convert it into the highly reactive homocysteine thiolactone (HTL).[1] While this mechanism prevents the direct incorporation of homocysteine into proteins, the resulting HTL poses a significant threat to cellular homeostasis.[1]

HTL is significantly more toxic than homocysteine itself.[1] Its high reactivity stems from the strained five-membered ring containing a thioester bond, making it susceptible to nucleophilic attack. This reactivity is the primary driver of its cytotoxic effects. This guide will dissect the multifaceted mechanisms through which HTL exerts its toxicity at the cellular level.

Core Cellular Mechanisms of Homocysteine Thiolactone Toxicity

The toxicity of HTL is not mediated by a single pathway but rather a cascade of interconnected cellular events. The principal mechanisms include:

-

Protein N-homocysteinylation: The most well-characterized mechanism of HTL toxicity is the covalent modification of protein lysine residues, a process termed N-homocysteinylation.[1] This irreversible modification alters protein structure, function, and can lead to aggregation.[2]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and aggregated N-homocysteinylated proteins in the ER lumen triggers the unfolded protein response (UPR), a state of ER stress.[3]

-

Oxidative Stress: HTL can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4]

-

Mitochondrial Dysfunction: Mitochondria are key targets of HTL-induced toxicity, leading to impaired energy metabolism and the initiation of apoptotic pathways.

-

Apoptosis: The culmination of these cellular insults often leads to programmed cell death, or apoptosis.[5]

Protein N-homocysteinylation: A Gateway to Cellular Dysfunction

The primary amino group of lysine residues in proteins acts as a nucleophile, attacking the carbonyl carbon of HTL. This results in the formation of an isopeptide bond and the incorporation of a homocysteine moiety onto the protein. This modification has profound consequences:

-

Altered Protein Structure and Function: N-homocysteinylation can disrupt the native conformation of proteins, leading to loss of biological activity.[2]

-

Protein Aggregation: The introduction of a free thiol group from the homocysteine moiety can promote the formation of intermolecular disulfide bonds, leading to the formation of protein aggregates.[2][6] These aggregates can be cytotoxic and contribute to the pathology of various diseases.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is responsible for the proper folding and modification of a significant portion of the cellular proteome. The accumulation of N-homocysteinylated proteins disrupts ER homeostasis, leading to ER stress and the activation of the UPR. The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins:

-

IRE1 (Inositol-requiring enzyme 1): An endonuclease that, upon activation, splices the mRNA of the transcription factor XBP1.

-

PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis.

-

ATF6 (Activating transcription factor 6): A transcription factor that translocates to the Golgi apparatus for cleavage and subsequent activation.

Chronic ER stress, as induced by HTL, can overwhelm the adaptive capacity of the UPR, leading to the activation of pro-apoptotic pathways.[3]

Oxidative Stress: The Radical Effect

HTL has been shown to induce oxidative stress, although the precise mechanisms are still under investigation. One proposed mechanism involves the auto-oxidation of the free thiol group of N-homocysteinylated proteins, which can generate superoxide radicals and other ROS. This increase in oxidative stress can damage cellular components and further exacerbate ER stress and mitochondrial dysfunction.[4]

Mitochondrial Dysfunction: The Energy Crisis

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. HTL can impair mitochondrial function through several mechanisms:

-

Disruption of the Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and a critical event in the initiation of apoptosis.[5]

-

Increased Mitochondrial ROS Production: Dysfunctional mitochondria can become a significant source of ROS, creating a vicious cycle of oxidative damage.

-

Release of Pro-apoptotic Factors: Damage to the mitochondrial outer membrane can lead to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

Apoptosis: The Final Execution

The culmination of protein damage, ER stress, oxidative stress, and mitochondrial dysfunction is often the induction of apoptosis. HTL has been shown to induce apoptosis in a variety of cell types, including endothelial cells.[5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately leading to the activation of caspases, a family of proteases that execute the final stages of cell death. Interestingly, some studies have reported a caspase-independent apoptotic pathway induced by HTL in vascular endothelial cells.[5]

Quantitative Data on Homocysteine Thiolactone Toxicity

The following tables summarize key quantitative data related to the cellular toxicity of homocysteine thiolactone.

Table 1: In Vitro Concentrations of Homocysteine Thiolactone and Observed Effects

| Cell Type | Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 50-200 µM | Induction of apoptosis | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | Reduced cell viability | [4] |

| Bovine Pancreatic Insulin (in vitro) | 0-500 µM | Dose-dependent structural alteration and aggregation | [2] |

| Ribonuclease-A and Lysozyme (in vitro) | 250-1000 µM | Formation of cross-linked oligomers | [6] |

| ARPE-19 cells | 500 nM | No significant cell death at 24h | [7] |

Table 2: Physiological and Pathological Concentrations of Homocysteine and Homocysteine Thiolactone

| Analyte | Condition | Concentration Range | Reference |

| Homocysteine (Plasma) | Normal | 5-15 µM | [8] |

| Homocysteine (Plasma) | Mild Hyperhomocysteinemia | 15-30 µM | [8] |

| Homocysteine (Plasma) | Moderate Hyperhomocysteinemia | 30-100 µM | [8] |

| Homocysteine (Plasma) | Severe Hyperhomocysteinemia | >100 µM | [8] |

| Homocysteine Thiolactone (Plasma) | Healthy Individuals | 0-34.8 nM | [9] |

| Homocysteine Thiolactone (Plasma) | Patients with CBS or MTHFR deficiency | Can be significantly elevated | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Protein N-homocysteinylation by Mass Spectrometry

Objective: To identify and quantify N-homocysteinylated lysine residues in proteins.

Protocol:

-

Protein Incubation with HTL:

-

Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of free thiols with iodoacetamide (IAA) or methyl methanethiosulfonate (MMTS). The mass increase due to N-homocysteinylation will depend on the alkylating agent used (e.g., 174 Da for S-carbamidomethyl-Hcy-Lys with IAA, or 163 Da for S-methylthio-Hcy-Lys with MMTS).[11]

-

Proteolytic Digestion: Digest the protein sample with a protease such as trypsin overnight at 37°C.

-

Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction column.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify N-homocysteinylated peptides by searching the MS/MS data against a protein database, specifying the mass modification on lysine residues corresponding to the specific reduction and alkylation chemistry used.

-

Western Blot Analysis of ER Stress Markers

Objective: To detect the upregulation of key ER stress marker proteins.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with HTL at various concentrations and for different time points. Include positive controls for ER stress induction (e.g., tunicamycin or thapsigargin).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for ER stress markers such as GRP78 (BiP), CHOP (GADD153), and the cleaved form of ATF6.[3][12] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis:

-

Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess changes in mitochondrial membrane potential using a fluorescent probe.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a suitable format for analysis (e.g., 96-well plate for plate reader analysis, or on coverslips for microscopy).

-

Treat cells with HTL at desired concentrations and for various durations. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

-

-

Staining with a Fluorescent Probe:

-

TMRE (Tetramethylrhodamine, Ethyl Ester):

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide):

-

Prepare a working solution of JC-1 in pre-warmed cell culture medium.

-

Incubate the cells with the JC-1 solution according to the manufacturer's protocol.

-

-

-

Analysis:

-

Fluorescence Microscopy:

-

Wash the cells with pre-warmed PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye. For TMRE, use an excitation/emission of ~549/575 nm.[13] For JC-1, capture both green (~529 nm emission) and red (~590 nm emission) fluorescence.

-

-

Flow Cytometry:

-

Harvest the cells and resuspend them in PBS.

-

Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channels. For JC-1, a shift from red to green fluorescence indicates depolarization.

-

-

Plate Reader:

-

Wash the cells in the 96-well plate with PBS.

-

Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Signaling Pathways

Caption: Overview of the cellular toxicity pathways induced by homocysteine thiolactone.

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.

Experimental Workflows

Caption: Experimental workflow for Western blot analysis of ER stress markers.

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Conclusion

Homocysteine thiolactone is a potent cytotoxic metabolite that orchestrates a complex and interconnected series of events leading to cellular dysfunction and death. The primary insult of protein N-homocysteinylation triggers a domino effect, including ER stress, oxidative stress, and mitochondrial impairment, ultimately culminating in apoptosis. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutic strategies aimed at mitigating the pathological consequences of hyperhomocysteinemia. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of HTL toxicity and for drug development professionals seeking to identify and validate new therapeutic targets. The provided quantitative data, detailed protocols, and pathway visualizations are intended to facilitate further investigation into this critical area of cellular toxicology.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionally active cross-linked protein oligomers formed by homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperhomocysteinemia - Wikipedia [en.wikipedia.org]

- 9. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to Intracellular vs. Extracellular Homocysteine Thiolactone Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine thiolactone (HTL) is a reactive cyclic thioester of the amino acid homocysteine.[1] It is not incorporated into proteins during translation; instead, it is an aberrant metabolite formed from homocysteine through an error-editing mechanism of methionyl-tRNA synthetase (MetRS).[2][3] This process serves to prevent the wrongful incorporation of homocysteine into proteins.[2] Despite this editing function, the formation of HTL is the first step in a pathway that can lead to protein damage and has been implicated in a variety of human diseases, including cardiovascular and neurodegenerative disorders.[4][5]

The toxicity of HTL stems from its high reactivity, which allows it to acylate the free amino groups of protein lysine residues, a post-translational modification known as N-homocysteinylation.[2][6][7] This modification can alter the structure and function of proteins, leading to cellular damage and autoimmune responses.[1][7] Because HTL is a neutral molecule at physiological pH, it can diffuse through cell membranes, allowing it to modify both intracellular and extracellular proteins.[1] This guide provides a comprehensive overview of the differences and interplay between intracellular and extracellular HTL levels, the factors that influence them, and the methodologies for their quantification.

Data Presentation: Quantitative Levels of Homocysteine Thiolactone

The concentration of homocysteine thiolactone varies significantly between different biological compartments and is influenced by the overall homocysteine levels.[8]

| Biological Sample | Compartment | Reported Concentration / Level | Reference |

| Human Plasma | Extracellular | 0 to 34.8 nM (Average: 2.82 ± 6.13 nM in healthy subjects) | [9] |

| Human Plasma | Extracellular | 18 and 25 nmol/L in two samples | [10] |

| Human Plasma | Extracellular | Represents 0 to 0.28% of total plasma homocysteine | [9] |

| Human Urine | Extracellular | <0.01 to 0.163 nmol/mL ( | [11] |

| Human Urine | Extracellular | 36.67 to 693.12 nmol/L | [12] |

| Human Saliva | Extracellular | Levels are not positively correlated with urinary HTL levels | [13] |

| Human Umbilical Vein Endothelial Cells (HUVEC) Culture Media | Extracellular | Up to 4 µmol/L (representing up to 5% of exogenous homocysteine) | [14] |

| Human Cell Cultures | Intracellular/Secreted | Levels are directly related to homocysteine levels | [8] |

Factors Influencing Homocysteine Thiolactone Levels

Both intracellular and extracellular levels of HTL are dynamically regulated by a variety of metabolic factors and enzymatic activities.

-

Homocysteine and Methionine Concentrations: The synthesis of HTL is directly proportional to the concentration of homocysteine and inversely proportional to the concentration of methionine, implicating the involvement of methionyl-tRNA synthetase.[14][15]

-

Vitamin Status: Deficiencies in folic acid and other B vitamins (B6, B12), which are crucial for homocysteine remethylation to methionine, lead to increased homocysteine levels and consequently, elevated HTL formation.[1][16]

-

Genetic Deficiencies: Inborn errors of metabolism, such as deficiencies in cystathionine β-synthase (CBS) or methylenetetrahydrofolate reductase (MTHFR), result in hyperhomocysteinemia and significantly increased levels of N-homocysteinylated proteins, a surrogate marker for elevated HTL.[1]

-

Enzymatic Hydrolysis and Detoxification: The body has protective mechanisms to detoxify HTL.

-

Paraoxonase 1 (PON1): This HDL-associated enzyme is a major extracellular hydrolase of HTL, breaking it down to homocysteine.[17][18][19] Low PON1 activity is associated with increased protein N-homocysteinylation.[20]

-

Bleomycin Hydrolase (BLMH): This is a cytoplasmic enzyme that also hydrolyzes HTL, providing an intracellular detoxification pathway.[4][21]

-

Biphenyl Hydrolase-Like (BPHL): A mitochondrial enzyme that contributes to HTL detoxification.[21]

-

-

Renal Function: A significant amount of HTL is removed from the body via renal excretion.[1][11]

Signaling Pathways and Logical Relationships

Experimental Protocols for Homocysteine Thiolactone Quantification

Accurate quantification of HTL in biological samples is challenging but essential for research. Several robust methods have been developed, primarily relying on chromatography coupled with sensitive detection techniques.

General Experimental Workflow

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

-

Plasma/Serum:

-

Ultrafiltration: Samples are first subjected to ultrafiltration to separate HTL from macromolecules like proteins.[8][9]

-

Liquid-Liquid Extraction (LLE): The ultrafiltrate is then often extracted with an organic solvent mixture, such as chloroform/methanol, to selectively isolate the more lipophilic HTL.[9][13]

-

Solid-Phase Extraction (SPE): Alternatively, silica-based SPE can be used for purification.[10]

-

-

Urine:

-

Cell Cultures (Media and Lysates):

-

Media (Extracellular): The culture supernatant is treated similarly to plasma, starting with ultrafiltration to remove proteins.[8][14]

-

Lysates (Intracellular): Cells are harvested and lysed. The lysate is then centrifuged to pellet debris, and the supernatant is subjected to ultrafiltration and extraction.

-

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates HTL from other small molecules based on its physicochemical properties. Quantification is achieved using either UV or fluorescence detectors.[8]

-

Protocol Outline (HPLC with Fluorescence Detection):

-

Separation: A cation exchange or reverse-phase microbore column is used for separation.[9][22]

-

Post-column Derivatization: After separation, the column effluent is mixed with a reagent that reacts with HTL to produce a fluorescent product. A common method involves alkaline hydrolysis of the thiolactone ring to yield homocysteine, which then reacts with ortho-phthalaldehyde (OPA) to form a stable, highly fluorescent derivative.[9][22]

-

Detection: The fluorescent product is detected at its specific excitation and emission wavelengths.

-

Sensitivity: This method is highly sensitive, with limits of detection in the nanomolar (nM) range.[9]

-

-

Protocol Outline (HPLC with UV Detection):

-

Pre-column Derivatization: To enhance UV detectability, HTL can be derivatized before injection. For example, derivatization with 1-benzyl-2-chloropyridinium bromide creates a product with strong UV absorbance.[12]

-

Separation: A reverse-phase column (e.g., C18) is used with a gradient elution of acetonitrile in an acidic mobile phase (e.g., 0.1% acetic acid).[12]

-

Detection: The derivatized HTL is monitored at its absorbance maximum (e.g., 316 nm).[12]

-

Sensitivity: The limit of quantification is typically in the nanomolar (nmol/L) range.[12]

-

B. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This technique offers high selectivity and sensitivity. HTL must be chemically derivatized to make it volatile for gas chromatography.

-

Protocol Outline:

-

Sample Preparation: Includes extraction as described above, followed by complete drying of the sample (lyophilization).[10][13]

-

Derivatization: The dried extract is treated with a derivatizing agent. Common agents include:

-

Separation: The derivatized sample is injected into the GC, where it is separated on a capillary column.[11]

-

Detection: The mass spectrometer is used for detection, often in negative chemical ionization (NCI) mode for high sensitivity or electron impact (EI) mode.[10][11] Quantification is performed using single-ion monitoring (SIM) of characteristic fragment ions, with a deuterated internal standard (e.g., d4-HTL) used for accuracy.[10]

-

Sensitivity: Limits of quantification are typically in the low nanomolar (nmol/L) or high picomolar (pmol/mL) range.[10][11]

-

Conclusion

Homocysteine thiolactone is a critical, yet often overlooked, metabolite in homocysteine-related pathology. Its ability to freely cross cell membranes allows it to exert damaging effects in both intracellular and extracellular environments through the N-homocysteinylation of proteins. The levels of HTL are a complex interplay between its synthesis, driven by homocysteine concentrations, and its clearance by enzymatic hydrolysis and renal excretion. For researchers and drug development professionals, understanding this dynamic is crucial. The choice of analytical method for HTL quantification depends on the required sensitivity and the available instrumentation, with HPLC and GC-MS-based methods providing the necessary reliability and precision for detailed investigation into the pathological roles of this reactive metabolite. Further research into the distinct roles of intracellular versus extracellular HTL will undoubtedly provide novel insights into disease mechanisms and potential therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]

- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paraoxonase 1 and homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of homocysteine thiolactone on paraoxonase and aryl esterase activity of human serum purified paraoxonase 1 in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determinants of homocysteine-thiolactonase activity of the paraoxonase-1 (PON1) protein in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of Homocysteine Thiolactone Levels: A Technical Guide for Researchers

December 23, 2025

Abstract

Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, has been implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. Its endogenous levels are tightly regulated by a complex interplay of genetic and environmental factors. This technical guide provides an in-depth overview of the core genetic factors influencing homocysteine thiolactone concentrations, with a focus on key enzymes and their genetic variants. We detail the methodologies for quantifying homocysteine thiolactone and for genotyping relevant polymorphisms. Quantitative data from key studies are summarized, and critical metabolic and experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Homocysteine thiolactone is synthesized through an error-editing mechanism by methionyl-tRNA synthetase during protein synthesis[1]. While it is a ubiquitous metabolite, its accumulation can lead to protein N-homocysteinylation, a post-translational modification that can impair protein function and trigger cellular stress[1]. The metabolism of homocysteine thiolactone is therefore critical for cellular homeostasis. This guide focuses on the primary genetic players that govern the levels of this reactive metabolite.

Key Genetic Factors Influencing Homocysteine Thiolactone Levels

The circulating and cellular concentrations of homocysteine thiolactone are principally influenced by genes involved in its formation from homocysteine and its subsequent hydrolysis.

Paraoxonase 1 (PON1)

The PON1 gene encodes for the paraoxonase 1 enzyme, an esterase primarily associated with high-density lipoprotein (HDL) that plays a crucial role in detoxifying homocysteine thiolactone by hydrolyzing it back to homocysteine[2][3].

A significant polymorphism in the PON1 gene is the Q192R (rs662) variant, which involves a glutamine (Q) to arginine (R) substitution at position 192. The R allele is associated with higher paraoxonase and homocysteine thiolactonase activity compared to the Q allele[4][5]. Consequently, individuals carrying the PON1-192R allele tend to have lower urinary homocysteine thiolactone levels[4][5].

Methylenetetrahydrofolate Reductase (MTHFR)

The MTHFR gene encodes for an enzyme that is a key regulator in the metabolism of folate and homocysteine. MTHFR catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is the primary methyl donor for the remethylation of homocysteine to methionine.

Deficiencies in MTHFR activity, often due to genetic polymorphisms such as C677T (rs1801133), lead to an accumulation of homocysteine. This elevated homocysteine pool serves as a substrate for methionyl-tRNA synthetase, resulting in increased production of homocysteine thiolactone. Patients with hyperhomocysteinemia secondary to mutations in the MTHFR gene have been found to have significantly elevated plasma homocysteine thiolactone levels[1].

Cystathionine Beta-Synthase (CBS)

The CBS gene encodes for the cystathionine beta-synthase enzyme, which catalyzes the first step in the transsulfuration pathway, converting homocysteine to cystathionine.

Deficiency in CBS activity, caused by mutations in the CBS gene, is the most common cause of hereditary hyperhomocysteinemia, known as classical homocystinuria[6]. The resulting accumulation of homocysteine leads to a substantial increase in the formation of homocysteine thiolactone. Patients with CBS deficiency exhibit a dramatic, up to 30-fold, increase in plasma N-homocysteinylated proteins, a direct consequence of elevated homocysteine thiolactone[1][7].

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of genetic factors on homocysteine thiolactone levels.

Table 1: Effect of PON1 Q192R Genotype on Urinary Homocysteine Thiolactone Levels

| PON1 Genotype | Mean Urinary Homocysteine Thiolactone/Creatinine (nmol/mmol) | Standard Deviation | p-value | Reference |

| 0.45 | 0.20 | <0.05 | [4] | |

| QR | 0.38 | 0.18 | <0.05 | [4] |

| RR | 0.32 | 0.15 | <0.05 | [4] |

Table 2: Impact of MTHFR and CBS Deficiencies on Homocysteine Thiolactone and Related Metabolites

| Condition | Analyte | Fold Increase Compared to Control | Reference |

| MTHFR Deficiency | Plasma N-homocysteinylated proteins | Up to 30-fold | [1] |

| CBS Deficiency | Plasma Homocysteine Thiolactone | At least 20-fold | [7] |

| CBS Deficiency | Plasma N-homocysteinylated proteins | Up to 30-fold | [1] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Homocysteine Thiolactone

The following diagram illustrates the central metabolic pathway involving the formation and degradation of homocysteine thiolactone.

Caption: Metabolic fate of homocysteine and homocysteine thiolactone.

Experimental Workflow for Genetic Association Study

This diagram outlines a typical workflow for investigating the association between genetic variants and homocysteine thiolactone levels.

Caption: Workflow for a genetic association study of homocysteine thiolactone.

Experimental Protocols

Quantification of Homocysteine Thiolactone

This method offers high selectivity and sensitivity for the quantification of homocysteine thiolactone in biological fluids[8].

-

Sample Preparation:

-

To a plasma or urine sample, add a deuterated internal standard (d4-homocysteine thiolactone) for accurate quantification.

-

Perform solid-phase extraction using a silica-based cartridge to purify the analyte.

-

-

Derivatization:

-

Evaporate the purified sample to dryness.

-

Add heptafluorobutyric anhydride (HFBA) and incubate to derivatize the homocysteine thiolactone.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for separation.

-

Employ negative chemical ionization (NCI) mode with methane as the reagent gas for sensitive detection.

-

Monitor the specific ions for the derivatized homocysteine thiolactone and its deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of homocysteine thiolactone.

-

Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

-

This method is widely used for the determination of total homocysteine and can be adapted for homocysteine thiolactone measurement[9][10].

-

Sample Preparation:

-

For total homocysteine thiolactone (after hydrolysis), treat the sample with a reducing agent like dithiothreitol (DTT) to open the thiolactone ring.

-

Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid (TCAA).

-

Centrifuge to obtain a clear supernatant.

-

-

Derivatization:

-

Adjust the pH of the supernatant to alkaline conditions.

-

Add a fluorescent labeling agent, such as SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).

-

Incubate at an elevated temperature (e.g., 60°C) to complete the derivatization reaction.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).

-

-

Quantification:

-

Prepare a calibration curve with homocysteine standards.

-

Quantify the homocysteine thiolactone concentration based on the peak area.

-

Genotyping of Genetic Polymorphisms

This is a classic and robust method for genotyping known single nucleotide polymorphisms (SNPs).

Example: PON1 Q192R (rs662) Genotyping [11][12]

-

DNA Extraction: Extract genomic DNA from whole blood using a standard DNA extraction kit.

-

PCR Amplification:

-

Amplify the region of the PON1 gene containing the Q192R polymorphism using specific forward and reverse primers.

-

A typical PCR reaction mixture includes genomic DNA, primers, dNTPs, Taq DNA polymerase, and PCR buffer.

-

Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Restriction Enzyme Digestion:

-

Digest the PCR product with a restriction enzyme that specifically recognizes and cuts one of the alleles. For the Q192R polymorphism, the enzyme AlwI can be used. The R allele contains the AlwI recognition site, while the Q allele does not.

-

-

Gel Electrophoresis:

-

Separate the digested DNA fragments on an agarose gel.